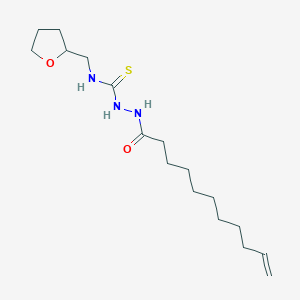
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
説明
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been reported to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of these neurotransmitters.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all associated with improved mood and reduced anxiety. It has also been reported to have an analgesic effect, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in scientific research is its wide range of pharmacological activities, making it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research on N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for neuropathic pain, which is a difficult condition to treat effectively. Further research is also needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential side effects.
In conclusion, N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its wide range of pharmacological activities makes it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, its potential toxicity needs to be carefully monitored in laboratory experiments. Further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential therapeutic applications.
科学的研究の応用
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anxiolytic effects. N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been reported to have potential as a treatment for neuropathic pain, as well as for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3S/c22-20-10-8-19(9-11-20)17-23-21(26)25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPZRQKJCICTI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4716543.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)

![ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)
amino]benzoic acid](/img/structure/B4716570.png)


![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4716593.png)
![6-(5-chloro-2-thienyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716604.png)